Tetranorprostanedioic acid

Description

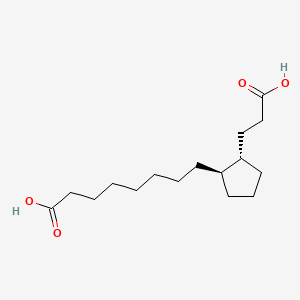

Tetranorprostanedioic acid (CAS 55582-47-3) is a prostaglandin-derived metabolite with the molecular formula C₁₆H₂₈O₄. Structurally, it features a cyclopentane ring substituted with two carboxylic acid groups and alkyl side chains, distinguishing it from canonical prostaglandins like PGE2 or thromboxane B2 .

Properties

CAS No. |

55582-47-3 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

8-[(1R,2S)-2-(2-carboxyethyl)cyclopentyl]octanoic acid |

InChI |

InChI=1S/C16H28O4/c17-15(18)10-5-3-1-2-4-7-13-8-6-9-14(13)11-12-16(19)20/h13-14H,1-12H2,(H,17,18)(H,19,20)/t13-,14+/m1/s1 |

InChI Key |

VDSTWEBFEFGHLI-KGLIPLIRSA-N |

SMILES |

C1CC(C(C1)CCC(=O)O)CCCCCCCC(=O)O |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)CCC(=O)O)CCCCCCCC(=O)O |

Canonical SMILES |

C1CC(C(C1)CCC(=O)O)CCCCCCCC(=O)O |

Other CAS No. |

55582-47-3 |

Synonyms |

tetranorprostanedioic acid TNPDA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Dodecenylsuccinic Acid

Dodecenylsuccinic acid (CAS 11059-31-7) shares the molecular formula C₁₆H₂₈O₄ with tetranorprostanedioic acid but differs in functional groups and applications.

While both compounds have identical molecular formulas, their structural divergence leads to distinct applications. This compound is a bioactive metabolite, whereas dodecenylsuccinic acid is utilized in corrosion prevention .

Functional Analogs: Prostaglandin A2 and Thromboxane B2

This compound shares functional similarities with other eicosanoids, such as prostaglandin A2 (PGA2) and thromboxane B2 (TXB2), due to its origin from prostaglandin metabolism.

Unlike TXB2 or PGA2, this compound lacks direct involvement in inflammatory or thrombotic pathways, serving instead as a non-inflammatory indicator of lipid metabolism .

Research Findings and Implications

- Industrial Contrast : Dodecenylsuccinic acid’s utility in rust inhibition highlights the dichotomy between structurally similar compounds with divergent biological roles .

- Therapeutic Potential: While PGA2 and TXB2 are explored for cardiovascular applications, this compound remains a research tool for tracking dietary fatty acid metabolism .

Q & A

Q. How can structural-activity relationship (SAR) studies improve the design of this compound derivatives with enhanced stability?

- Methodological Answer : Employ density functional theory (DFT) to predict steric and electronic effects of substituents. Synthesize derivatives with modified side chains and test thermal stability via thermogravimetric analysis (TGA). Corrogate computational predictions with empirical degradation rates in accelerated aging trials .

Q. What ethical considerations are critical when designing human trials involving this compound metabolites?

- Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and risk disclosure. Use stratified randomization to minimize bias in participant selection. Include an independent data monitoring committee (DMC) to oversee adverse event reporting. Document ethical approvals and conflicts of interest in supplementary materials .

Q. How can researchers address discrepancies in this compound’s receptor specificity across cell types?

- Methodological Answer : Perform competitive binding assays using fluorescent ligands and flow cytometry. Normalize data to receptor density (e.g., via qPCR). Use clustered data analysis (e.g., generalized estimating equations) to account for intra-cell variability. Publish negative results to reduce publication bias .

Q. What methodologies are recommended for studying this compound’s long-term stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months, with periodic sampling. Monitor degradation products via high-resolution LC-MS and compare to ICH guidelines. Include a stability-indicating assay validation report in appendices .

Q. How can cross-disciplinary approaches (e.g., metabolomics) elucidate this compound’s role in lipid-mediated signaling?

- Methodological Answer : Integrate untargeted metabolomics (UHPLC-QTOF-MS) with lipidomics profiling to identify co-regulated pathways. Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) and validate findings via siRNA knockdown models. Share multi-omics datasets on platforms like MetaboLights .

Tables for Data Presentation

-

Table 1 : Comparative Synthesis Yields Under Varied Catalytic Conditions

Catalyst Temperature (°C) Yield (%) Purity (HPLC) Pd/C 80 72 98.5 PtO₂ 100 68 97.8 -

Table 2 : Stability of this compound at 40°C/75% RH

Time (Months) Degradation (%) Major Degradant 3 5.2 Isomer A 6 12.1 Isomer B

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.